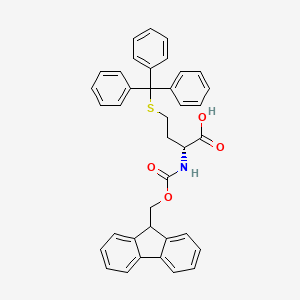

Fmoc-D-Homocys(Trt)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-D-Homocys(Trt)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of homocysteine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the thiol side chain. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The amino group of D-homocysteine is protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Trityl Protection: The thiol group is protected by reacting with trityl chloride (Trt-Cl) in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: The industrial production of Fmoc-D-Homocys(Trt)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:

Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for the sequential addition of protected amino acids.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Trt group can be removed using acidic conditions such as trifluoroacetic acid (TFA).

Substitution Reactions: The thiol group can undergo substitution reactions with alkylating agents to form thioethers.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Trt Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).

Major Products Formed:

Deprotected Amino Acid: Removal of Fmoc and Trt groups yields D-homocysteine.

Thioether Derivatives: Substitution reactions yield various thioether derivatives depending on the alkylating agent used.

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Bioconjugation: Utilized in the conjugation of peptides to other molecules for various applications.

Biology:

Protein Engineering: Employed in the design and synthesis of modified proteins with specific functions.

Enzyme Studies: Used in the study of enzyme-substrate interactions and enzyme kinetics.

Medicine:

Drug Development: Investigated for its potential in developing peptide-based therapeutics.

Diagnostics: Utilized in the development of diagnostic assays involving peptides.

Industry:

Biotechnology: Applied in the production of synthetic peptides for research and industrial purposes.

Pharmaceuticals: Used in the synthesis of peptide drugs and other pharmaceutical compounds.

Mecanismo De Acción

Molecular Targets and Pathways:

Peptide Bond Formation: The compound facilitates the formation of peptide bonds during synthesis.

Protecting Groups: The Fmoc and Trt groups protect the amino and thiol groups, respectively, preventing unwanted side reactions.

Comparación Con Compuestos Similares

Fmoc-L-Homocys(Trt)-OH: The L-isomer of the compound, used in similar applications.

Fmoc-Cys(Trt)-OH: A cysteine derivative with similar protecting groups.

Boc-D-Homocys(Trt)-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness:

Stereochemistry: The D-isomer provides different properties and reactivity compared to the L-isomer.

Protecting Groups: The combination of Fmoc and Trt groups offers specific advantages in peptide synthesis, such as ease of removal and stability under certain conditions.

Actividad Biológica

Fmoc-D-Homocys(Trt)-OH, a derivative of homocysteine, is an important compound in peptide synthesis, particularly due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and applications in research.

Chemical Structure and Properties

- Chemical Name: Fmoc-S-trityl-D-homocysteine

- Molecular Formula: C₃₈H₃₃NO₄S

- Molecular Weight: 599.76 g/mol

- CAS Number: 1007840-62-1

- Physical Properties:

- Melting Point: 63-67 °C

- Density: 1.242 g/cm³

- Boiling Point: 767.5 °C at 760 mmHg

The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a trityl (Trt) group protecting the thiol side chain. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis .

This compound plays a significant role in peptide bond formation during the synthesis process. The protecting groups allow for selective reactions, enabling researchers to manipulate the compound's reactivity effectively.

-

Deprotection Reactions:

- The Fmoc group can be removed using piperidine in dimethylformamide (DMF).

- The Trt group is typically removed using trifluoroacetic acid (TFA) under acidic conditions.

-

Substitution Reactions:

- The thiol group can undergo substitution reactions with alkylating agents to form various thioether derivatives, which have significant biological implications.

Antioxidant Properties

Homocysteine and its derivatives, including this compound, have been studied for their antioxidant properties. Elevated levels of homocysteine are linked to oxidative stress and various cardiovascular diseases. Research indicates that homocysteine can influence the secretion of nitric oxide, which plays a critical role in vascular health .

Role in Peptide Synthesis

This compound is utilized in the synthesis of peptides that mimic biological systems or have therapeutic potential. Its incorporation into peptides can enhance stability and bioavailability, making it valuable for drug development.

Case Studies

Case Study 1: Peptide Synthesis

In a study focused on synthesizing peptide analogs for therapeutic applications, this compound was successfully incorporated into a cyclic somatostatin analog. The resulting peptides exhibited improved stability and bioactivity compared to their linear counterparts .

Case Study 2: Cardiovascular Research

Another study investigated the effects of homocysteine derivatives on endothelial function. It was found that peptides containing this compound improved endothelial nitric oxide production, suggesting potential benefits for cardiovascular health .

Comparative Analysis

| Compound Name | Protecting Groups | Applications |

|---|---|---|

| This compound | Fmoc, Trt | Peptide synthesis |

| Fmoc-L-Homocys(Trt)-OH | Fmoc, Trt | Similar applications |

| Boc-D-Homocys(Trt)-OH | Boc, Trt | Alternative synthesis pathways |

The D-isomer of homocysteine provides distinct properties compared to its L-isomer, influencing its reactivity and biological activity.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBGJLDYRSFHBT-PGUFJCEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.